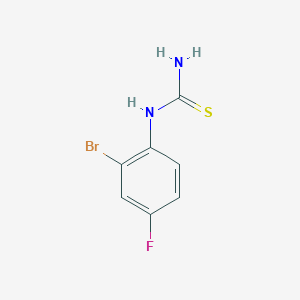

(2-Bromo-4-fluorophenyl)thiourea

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(2-Bromo-4-fluorophenyl)thiourea is an organosulfur compound with the molecular formula C7H6BrFN2S. It is a derivative of thiourea, where the phenyl ring is substituted with bromine and fluorine atoms at the 2 and 4 positions, respectively.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of (2-Bromo-4-fluorophenyl)thiourea typically involves the reaction of 2-bromo-4-fluoroaniline with thiocyanate under acidic conditions. The reaction proceeds through the formation of an intermediate isothiocyanate, which subsequently reacts with ammonia or an amine to yield the desired thiourea derivative .

Industrial Production Methods: Optimization of reaction parameters such as temperature, solvent, and catalyst can enhance yield and purity .

Análisis De Reacciones Químicas

Types of Reactions: (2-Bromo-4-fluorophenyl)thiourea undergoes various chemical reactions, including:

Substitution Reactions: The bromine and fluorine atoms can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Oxidation and Reduction: The thiourea moiety can be oxidized to form sulfonyl derivatives or reduced to yield corresponding amines.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include nucleophiles such as amines, alcohols, and thiols. Typical conditions involve the use of polar solvents and mild temperatures.

Oxidation: Reagents like hydrogen peroxide or peracids are used under controlled conditions to avoid over-oxidation.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products:

Substitution Products: Various substituted thiourea derivatives.

Oxidation Products: Sulfonyl derivatives.

Reduction Products: Corresponding amines.

Aplicaciones Científicas De Investigación

Anticancer Activity

Research indicates that (2-Bromo-4-fluorophenyl)thiourea exhibits significant cytotoxic effects against various cancer cell lines. Studies have shown that derivatives of thiourea, including this compound, can inhibit the growth of human colon (SW480, SW620) and prostate (PC3) cancer cells with IC50 values often lower than 10 µM, demonstrating better efficacy than traditional chemotherapeutics like cisplatin . The mechanisms of action include inducing apoptosis and inhibiting pro-inflammatory cytokines such as interleukin-6 .

Antibacterial and Antifungal Properties

The compound has also been explored for its antibacterial and antifungal activities. It has shown potential against various bacterial strains, making it a candidate for further development as an antimicrobial agent . The presence of halogen substituents enhances its interaction with biological targets, which may contribute to its effectiveness.

Enzyme Inhibition

This compound acts as an enzyme inhibitor, particularly against urease and tyrosinase. This inhibition can influence biochemical pathways relevant to disease processes, including cancer progression and microbial infections. The compound's ability to modulate enzyme activity makes it valuable for studying metabolic pathways and developing therapeutic agents.

Cellular Effects

The compound affects cellular functions by altering signaling pathways and gene expression. Its impact on cell viability and proliferation has been documented in several studies, highlighting its role in cellular metabolism and potential therapeutic applications .

Synthesis of Advanced Materials

In material science, this compound serves as an intermediate in synthesizing complex organic molecules. Its unique structural features allow it to participate in various chemical reactions, leading to the development of advanced materials such as polymers and coatings. The compound's reactivity is enhanced by the presence of bromine and fluorine atoms, which impart distinct electronic properties.

Comparison with Related Compounds

| Compound Name | Structure | Key Applications |

|---|---|---|

| Thiourea | Simple thiourea structure | Broad range of applications in pharmaceuticals |

| (2-Bromo-4-chlorophenyl)thiourea | Similar structure with chlorine | Varying reactivity; explored for similar applications |

| (2-Fluoro-4-nitrophenyl)thiourea | Contains nitro group | Altered chemical behavior; potential in materials science |

The unique combination of bromine and fluorine in this compound enhances its reactivity compared to other thioureas, making it a subject of interest for further research.

Case Studies and Research Findings

- Cytotoxicity Studies : A study highlighted that several thiourea derivatives exhibited high cytotoxicity against cancer cell lines while maintaining selectivity towards normal cells. The most effective compounds were noted for their pro-apoptotic activity .

- Antimicrobial Testing : Research has demonstrated the antibacterial properties of thioureas, including this compound, against various pathogens, suggesting potential therapeutic applications in treating infections .

- Molecular Docking Studies : Recent studies involving molecular docking have provided insights into the interactions between this thiourea derivative and target proteins associated with inflammation and cancer progression .

Mecanismo De Acción

The mechanism of action of (2-Bromo-4-fluorophenyl)thiourea involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. In biological systems, it may interfere with cellular processes by modulating signaling pathways and gene expression .

Comparación Con Compuestos Similares

Thiourea: The parent compound, with a simpler structure and broader range of applications.

(2-Bromo-4-chlorophenyl)thiourea: Similar structure but with chlorine instead of fluorine, leading to different reactivity and properties.

(2-Fluoro-4-nitrophenyl)thiourea: Contains a nitro group, which significantly alters its chemical behavior and applications.

Uniqueness: (2-Bromo-4-fluorophenyl)thiourea is unique due to the presence of both bromine and fluorine atoms, which impart distinct electronic and steric effects. These substitutions enhance its reactivity and potential for specific applications in medicinal chemistry and material science .

Actividad Biológica

(2-Bromo-4-fluorophenyl)thiourea is a compound that has garnered attention for its diverse biological activities, including antibacterial, anticancer, anti-inflammatory, and enzyme inhibitory properties. This article delves into the mechanisms of action, biochemical pathways, and various applications of this compound based on recent research findings.

Overview of Biological Activity

Thiourea derivatives, including this compound, are known for their ability to interact with multiple biological targets. The compound's structure allows it to influence various cellular processes and biochemical pathways.

Target of Action

This compound acts on several molecular targets, leading to its diverse biological effects. For instance, it has been shown to inhibit key enzymes involved in disease pathways, such as urease and tyrosinase .

Mode of Action

The compound's mechanism primarily involves binding interactions with specific biomolecules. This can lead to enzyme inhibition or activation and alterations in gene expression, which are critical for its therapeutic effects .

Biochemical Pathways

The compound influences various biochemical pathways:

- Enzyme Inhibition : It has demonstrated inhibitory effects on enzymes like α-glucosidase, which is relevant for diabetes management .

- Cell Signaling : this compound affects cell signaling pathways that regulate cell proliferation and apoptosis, crucial for anticancer activity .

Anticancer Activity

Research indicates that thiourea derivatives can exhibit significant anticancer properties. For example:

- A study reported that certain thiourea derivatives showed IC50 values ranging from 3 to 14 µM against various cancer cell lines .

- In vitro assays revealed that this compound could induce apoptosis in cancer cells by altering the cell cycle progression .

Antibacterial Activity

The compound has also been evaluated for its antibacterial properties:

- It demonstrated activity against several bacterial strains, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics like ceftriaxone .

- The antibacterial mechanism likely involves interference with bacterial enzyme function, which is essential for their survival and replication .

Pharmacokinetics

The pharmacokinetic profile of this compound suggests effective absorption and distribution within biological systems. Its molecular weight is approximately 249.11 g/mol.

Dosage Effects in Animal Models

Studies have shown that the biological effects of this compound vary significantly with dosage in animal models. Higher concentrations often lead to more pronounced biological responses, although toxicity must be carefully monitored .

Applications in Scientific Research

This compound has various applications across different fields:

- Medicinal Chemistry : It is explored for potential use as an anticancer agent and antibacterial compound.

- Material Science : The compound is utilized in developing advanced materials due to its unique chemical properties .

Summary Table of Biological Activities

Q & A

Basic Questions

Q. What are the recommended synthetic routes for (2-Bromo-4-fluorophenyl)thiourea, and how can reaction conditions be optimized?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, reacting 2-bromo-4-fluoroaniline with thiocyanate derivatives under acidic conditions (e.g., HCl) yields the thiourea moiety. Optimization involves varying temperature (60–100°C), solvent polarity (ethanol or DMF), and catalyst choice (e.g., BF₃·Et₂O). Purity is enhanced via recrystallization from ethanol/water mixtures .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

- Methodological Answer :

- FTIR : Confirm the presence of ν(N-H) (~3200 cm⁻¹), ν(C=S) (~1200 cm⁻¹), and aromatic ν(C=C) (~1500 cm⁻¹) .

- NMR : ¹H/¹³C NMR identifies substituent positions (e.g., bromo and fluoro groups in aromatic regions) .

- X-ray crystallography : Resolve crystal packing and intermolecular interactions (e.g., hydrogen bonds) using SHELXL for refinement and ORTEP-3 for visualization .

Q. What safety protocols are essential when handling this compound?

- Methodological Answer : Use PPE (gloves, goggles, lab coats) to avoid dermal exposure. Work in a fume hood to prevent inhalation. Store in airtight containers away from oxidizers. Acute toxicity studies indicate thyroid disruption and skin sensitization risks; emergency procedures include immediate decontamination and medical consultation .

Advanced Research Questions

Q. How can researchers design experiments to evaluate the apoptotic activity of this compound derivatives?

- Methodological Answer :

- Mitochondrial assays : Measure ΔψM collapse using JC-1 dye in cancer cell lines (e.g., MCF-7).

- Western blotting : Quantify cytochrome c release and Bcl-2/Bax ratios to confirm intrinsic apoptosis pathways.

- Flow cytometry : Assess cell cycle arrest (e.g., G1/S phase) and Annexin V/PI staining for apoptosis quantification .

Q. What strategies resolve contradictions in pharmacological data between in vitro and in vivo studies?

- Methodological Answer :

- Dosage calibration : Account for metabolic differences using pharmacokinetic modeling (e.g., allometric scaling).

- Bioavailability enhancement : Use nanoencapsulation or prodrug formulations to improve solubility.

- Control variables : Standardize cell lines/animal models and validate assays (e.g., ELISA for cytokine profiling) .

Q. How can crystallographic software (e.g., SHELXL) improve structural refinement for halogen-substituted thioureas?

- Methodological Answer :

- Twinning correction : Use TWIN/BASF commands in SHELXL to address pseudo-merohedral twinning in halogen-rich crystals.

- Disorder modeling : Apply PART/SUMP restraints for disordered bromo/fluoro substituents.

- Validation tools : Leverage CCDC Mercury for Hirshfeld surface analysis to quantify halogen bonding contributions .

Q. What experimental parameters influence the selectivity of this compound in coordination chemistry?

- Methodological Answer :

- pH control : Thiourea acts as a monodentate ligand under acidic conditions (pH < 4) but forms chelates with transition metals (e.g., Cu²⁺) at neutral pH.

- Solvent effects : Polar aprotic solvents (DMF) enhance metal-ligand stability constants.

- Spectroscopic titration : Use UV-Vis (charge-transfer bands) and cyclic voltammetry to assess binding stoichiometry .

Q. Data Analysis & Interpretation

Q. How should researchers address discrepancies in crystallographic data between computational and experimental results?

- Methodological Answer :

- DFT benchmarking : Compare experimental bond lengths/angles with Gaussian-optimized structures (B3LYP/6-31G* basis set).

- R-factor minimization : Iteratively refine SHELXL parameters (e.g., ADPs, extinction coefficients) to reduce residuals .

Q. What statistical methods validate reproducibility in thiourea derivative synthesis?

- Methodological Answer :

Propiedades

IUPAC Name |

(2-bromo-4-fluorophenyl)thiourea |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrFN2S/c8-5-3-4(9)1-2-6(5)11-7(10)12/h1-3H,(H3,10,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDCWFQALPPXVMX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)Br)NC(=S)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrFN2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.11 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.